molecular formula C17H10F6N2O2S B2626508 3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole CAS No. 339099-89-7

3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole

Katalognummer B2626508
CAS-Nummer: 339099-89-7
Molekulargewicht: 420.33
InChI-Schlüssel: PSEILGFONRWDBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole” has a molecular formula of C17H10F6N2O2S. It has an average mass of 420.329 Da and a monoisotopic mass of 420.036713 Da .


Synthesis Analysis

The synthesis of compounds similar to “3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole” has been reported in the literature. For instance, the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives involved the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research has focused on the synthesis and characterization of oxadiazole derivatives and their precursors due to their interesting structural and electronic properties. For instance, improved synthesis methods have been developed for perfluoroalkyl substituted 1,3,4-oxadiazoles, leading to precursors for corresponding 1,2,4-triazoles. These compounds were characterized using multinuclear NMR spectroscopy and differential scanning calorimetry, providing insights into their structure and thermodynamic characteristics (Grünebaum et al., 2016).

Optical and Electrochemical Properties

Studies have also explored the optical and electrochemical properties of oxadiazole derivatives. Luminescent copoly(aryl ether)s with electron-transporting bis(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazole segments have been prepared and analyzed for their molecular spectra and cyclic voltammetry. These compounds showed potential for applications in optoelectronic devices due to their enhanced electron affinity and efficient excitation energy transfer (Chen & Chen, 2004).

Fluorescence and Polymer Applications

The incorporation of oxadiazole and similar moieties into polymers has been investigated for various applications, including fluorescence and material stability. For example, new fluorinated poly(1,3,4-oxadiazole-ether-imide)s exhibit high thermal stability and show promising fluorescence properties, making them suitable for thin-film applications (Hamciuc et al., 2005).

Therapeutic and Biological Applications

While the original request emphasized excluding drug use and dosage information, it's worth noting that the structural motifs similar to 3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole have been explored for potential therapeutic and biological applications. This includes the synthesis of compounds for the evaluation of anticancer and antidiabetic properties, showcasing the versatility and interest in oxadiazole derivatives in the pharmaceutical field (Shankara et al., 2022).

Zukünftige Richtungen

The future directions for research on “3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole” could include further studies on its synthesis, reactivity, and potential applications. Given the antimicrobial activity of similar compounds, it could be of interest to explore its potential use as an antimicrobial agent .

Eigenschaften

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]-5-(2-methylsulfinylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F6N2O2S/c1-28(26)13-5-3-2-4-12(13)15-24-14(25-27-15)9-6-10(16(18,19)20)8-11(7-9)17(21,22)23/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEILGFONRWDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.